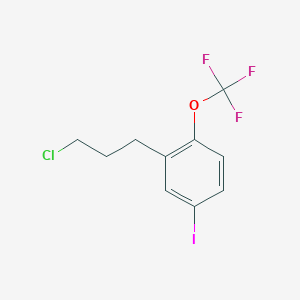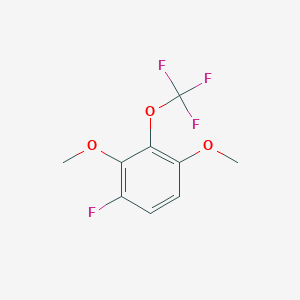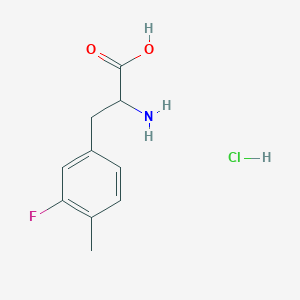
1-(3-Chloropropyl)-5-iodo-2-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloropropyl)-5-iodo-2-(trifluoromethoxy)benzene is a complex organic compound characterized by the presence of chlorine, iodine, and trifluoromethoxy groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-5-iodo-2-(trifluoromethoxy)benzene typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-(3-chloropropyl)benzene with iodine and trifluoromethoxy reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Chloropropyl)-5-iodo-2-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The benzene ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different halogens or functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkanes.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloropropyl)-5-iodo-2-(trifluoromethoxy)benzene has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique properties make it suitable for the development of advanced materials, such as polymers and coatings.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as a bioactive molecule.
Industrial Applications: It is employed in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(3-Chloropropyl)-5-iodo-2-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The chlorine and iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Chloropropyl)benzene: Lacks the iodine and trifluoromethoxy groups, resulting in different chemical properties and reactivity.
5-Iodo-2-(trifluoromethoxy)benzene: Does not have the chloropropyl group, affecting its overall behavior in chemical reactions.
1-(3-Chloropropyl)-2-(trifluoromethoxy)benzene: Similar structure but with different positioning of the trifluoromethoxy group, leading to variations in its chemical and physical properties.
Uniqueness
1-(3-Chloropropyl)-5-iodo-2-(trifluoromethoxy)benzene is unique due to the combination of its functional groups, which impart distinct chemical properties. The presence of chlorine, iodine, and trifluoromethoxy groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C10H9ClF3IO |
|---|---|
Molekulargewicht |
364.53 g/mol |
IUPAC-Name |
2-(3-chloropropyl)-4-iodo-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9ClF3IO/c11-5-1-2-7-6-8(15)3-4-9(7)16-10(12,13)14/h3-4,6H,1-2,5H2 |
InChI-Schlüssel |
PDQKLPCZFYQGFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1I)CCCCl)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5S,7S,10S,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B14045224.png)
![(1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2-[[(tert-butyl)diphenylsilyl]oxy]-[1,1-binaphthalen]-2-OL](/img/structure/B14045237.png)





![4-Chloro-1,3-dihydrofuro[3,4-C]pyridine](/img/structure/B14045276.png)






